5-Bromoisoquinoline-1-carbonitrile is an organic compound with the molecular formula C₉H₆BrN, and a molecular weight of approximately 233.06 g/mol. This compound features a bromine atom at the 5-position of the isoquinoline ring and a carbonitrile functional group at the 1-position. Its unique structure contributes to its reactivity and versatility in various chemical applications, particularly in organic synthesis and medicinal chemistry.
5-Bromoisoquinoline-1-carbonitrile can be synthesized from isoquinoline through bromination and subsequent nitrilation processes. The compound is not naturally occurring but is produced through chemical synthesis methods that allow for precise control over its structure and properties.
This compound belongs to the class of heterocyclic aromatic compounds, specifically isoquinolines, which are characterized by their fused benzene and pyridine rings. It is also classified as a nitrile due to the presence of the cyano group (-C≡N).
The synthesis of 5-Bromoisoquinoline-1-carbonitrile can be achieved through several methods:
One common synthetic route involves:
These methods allow for efficient production while maintaining high yields and purity.
The molecular structure of 5-Bromoisoquinoline-1-carbonitrile includes:
5-Bromoisoquinoline-1-carbonitrile undergoes several types of chemical reactions:
Common reagents for these reactions include:
These reactions enable the synthesis of diverse derivatives that may exhibit different biological or chemical properties.
Research indicates that 5-Bromoisoquinoline-1-carbonitrile acts as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, suggesting that this compound could modulate the metabolic pathways of co-administered drugs.
The inhibition of cytochrome P450 enzymes implies potential applications in pharmacology, particularly in drug design where modulation of metabolic pathways is desired. Further studies are necessary to fully elucidate its mechanism and potential therapeutic uses.
5-Bromoisoquinoline-1-carbonitrile has several significant applications:
The unique structural features and reactivity patterns of 5-Bromoisoquinoline-1-carbonitrile position it as a valuable intermediate in various scientific fields, particularly in drug development and organic synthesis. Further research into its properties and potential applications continues to expand its relevance in chemistry and pharmacology.
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7